1-(1,2,4-Oxadiazol-3-yl)cyclopropan-1-amine hydrochloride
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Overview
Description
1-(1,2,4-Oxadiazol-3-yl)cyclopropan-1-amine hydrochloride is a versatile small molecule scaffold used in various research and industrial applications. It is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic compound containing one oxygen and two nitrogen atoms.
Preparation Methods
The synthesis of 1-(1,2,4-oxadiazol-3-yl)cyclopropan-1-amine hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of cyclopropanamine with a suitable oxadiazole precursor in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) . The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or acetonitrile to facilitate the cyclization process .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
1-(1,2,4-Oxadiazol-3-yl)cyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while substitution reactions can produce various substituted oxadiazole derivatives .
Scientific Research Applications
1-(1,2,4-Oxadiazol-3-yl)cyclopropan-1-amine hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(1,2,4-oxadiazol-3-yl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bioactivity is often attributed to its ability to form hydrogen bonds and interact with enzymes or receptors in biological systems . For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the enzymatic reaction .
Comparison with Similar Compounds
1-(1,2,4-Oxadiazol-3-yl)cyclopropan-1-amine hydrochloride can be compared with other similar compounds, such as:
1-(5-methyl-1,3,4-oxadiazol-2-yl)cyclopropan-1-amine hydrochloride: This compound has a similar structure but with a methyl group at the 5-position of the oxadiazole ring.
1,2,4-Oxadiazole derivatives: These include various substituted oxadiazoles with different functional groups, which may exhibit different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclopropane ring, which can influence its reactivity and bioactivity .
Conclusion
This compound is a compound of significant interest in various scientific fields due to its unique chemical properties and potential applications. Its synthesis, chemical reactivity, and diverse applications make it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
1-(1,2,4-oxadiazol-3-yl)cyclopropan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O.ClH/c6-5(1-2-5)4-7-3-9-8-4;/h3H,1-2,6H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGWWXHLRBBGCFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=NOC=N2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1628721-52-7 |
Source
|
Record name | 1-(1,2,4-oxadiazol-3-yl)cyclopropan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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